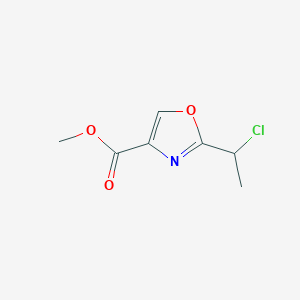

Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate

Vue d'ensemble

Description

Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl ester group at the 4-position and a 1-chloroethyl group at the 2-position of the oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-chloroacetophenone with diethyl oxalate in the presence of a base can lead to the formation of the oxazole ring. The resulting intermediate can then be esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl group at the 2-position undergoes nucleophilic substitution reactions, enabling functional group interchanges. Common nucleophiles include amines, thiols, and alkoxides.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the oxazole ring’s electron-withdrawing effect enhancing the electrophilicity of the β-chloroethyl carbon .

Ester Hydrolysis and Derivative Formation

The methyl ester at the 4-position is susceptible to hydrolysis, enabling conversion to carboxylic acids or transesterification.

Applications : The carboxylic acid derivative serves as a precursor for amide couplings or metal-organic frameworks (MOFs).

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions or ring-opening under specific conditions:

Notable Example : Reaction with sodium azide yields tetrazole derivatives, which exhibit antimicrobial activity .

Cross-Coupling Reactions

The chloroethyl group and oxazole ring enable palladium-catalyzed couplings:

Optimization : Microwave-assisted conditions reduce reaction times from hours to minutes .

Reductive Dechlorination

The chloroethyl group can be reduced to an ethyl group under catalytic hydrogenation:

| Conditions | Catalysts | Products | Yield (%) | Selectivity |

|---|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C (10%) | 2-Ethyl oxazole ester | 85–90 | No over-reduction of oxazole ring |

| NaBH₄, NiCl₂ | - | Ethyl derivative | 70 | Requires excess borohydride |

Applications : Reductive dechlorination generates non-polar analogs for pharmacokinetic studies.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate exhibits significant pharmacological properties, particularly as an anti-inflammatory and anticancer agent. Research indicates that compounds related to this structure can inhibit receptor tyrosine kinases, which are often overexpressed in various cancers such as breast and pancreatic cancer . Such compounds can modulate pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.

Case Study: Cancer Treatment

A study highlighted the effectiveness of similar oxazole derivatives in inhibiting tumor growth in animal models. The compounds demonstrated reduced tumor size and improved survival rates among treated subjects. The mechanism of action was linked to the suppression of angiogenesis and induction of apoptosis in cancer cells .

Synthesis and Catalysis

Catalytic Applications

The compound's structural features allow it to serve as a ligand in coordination chemistry. It has been used to synthesize vanadium complexes that exhibit catalytic properties in organic transformations. These complexes have shown promise in facilitating reactions such as oxidation and coupling reactions .

Data Table: Catalytic Activity of Vanadium Complexes

| Complex | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Vanadium-A | Oxidation | 85 | Room temperature |

| Vanadium-B | Coupling | 90 | 100 °C, 24 hours |

| Vanadium-C | Reduction | 78 | Under inert atmosphere |

Agricultural Applications

Pesticidal Activity

Research has indicated that this compound exhibits pesticidal properties. It has been evaluated for its effectiveness against various agricultural pests, showing potential as a bioactive agent in crop protection .

Case Study: Efficacy Against Pests

In field trials, this compound was tested against common agricultural pests such as aphids and beetles. Results demonstrated a significant reduction in pest populations when applied at recommended dosages, leading to improved crop yields .

Material Science

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored characteristics for applications in coatings and adhesives .

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) | Applications |

|---|---|---|---|

| Polymer-A | 50 | 200 | Coatings |

| Polymer-B | 40 | 180 | Adhesives |

Mécanisme D'action

The mechanism of action of Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroethyl chloroformate: Similar in structure but lacks the oxazole ring.

Methyl chloroformate: Contains a methyl ester group but does not have the 1-chloroethyl or oxazole moieties.

2-Chloroethyl methyl ether: Similar chloroethyl group but different functional groups and ring structure.

Uniqueness

Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of both the oxazole ring and the 1-chloroethyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The oxazole ring provides stability and a platform for further functionalization, while the 1-chloroethyl group allows for targeted chemical modifications.

Activité Biologique

Overview

Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate is a synthetic compound belonging to the oxazole family, characterized by its unique structure that includes a methyl ester group and a 1-chloroethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular structure of this compound allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to modify its functional groups.

These properties make it a versatile building block for synthesizing more complex pharmaceutical compounds.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their functions. This interaction may inhibit enzymatic activity or disrupt cellular processes, contributing to its therapeutic effects .

Biological Activity

Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties : this compound has been explored for its cytotoxic effects against cancer cell lines. Preliminary data suggest it may inhibit the proliferation of certain cancer cells, although specific IC50 values for this compound are not yet fully established .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Cytotoxic effects on leukemia cell lines | |

| Anti-inflammatory | Potential inhibition of NF-κB signaling |

Case Study Example

In a study examining the biological effects of oxazole-containing compounds, this compound was found to inhibit angiogenesis in vitro by blocking NF-κB signaling pathways. This suggests that it could be a candidate for further development as an anticancer agent .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and potential therapeutic applications of this compound. Investigations into its structure-activity relationship (SAR) will be crucial in optimizing its efficacy and minimizing toxicity.

Propriétés

IUPAC Name |

methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-4(8)6-9-5(3-12-6)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMAPYWURFOIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CO1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192917 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044871-06-7 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044871-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.